2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile
Description
Historical Context of Imidazo[1,2-a]pyridine Derivatives in Chemical Research
Imidazo[1,2-a]pyridines emerged as a privileged scaffold in medicinal chemistry during the mid-20th century, with early interest driven by their structural resemblance to purine bases. The discovery of Zolpidem, a GABA_A receptor agonist, in the 1980s marked a turning point, highlighting the therapeutic potential of this heterocyclic system. Subsequent studies revealed that substitutions at the 2- and 3-positions of the imidazo[1,2-a]pyridine ring significantly influence bioactivity, prompting systematic exploration of derivatives. For example:
- 1987 : Synthesis of Alpidem, an anxiolytic agent, demonstrated the scaffold’s adaptability for central nervous system targets.
- 2000s : Advances in multicomponent reactions (e.g., Groebke–Blackburn–Bienaymé) enabled efficient access to diverse imidazo[1,2-a]pyridines.
The introduction of electron-donating groups (e.g., p-tolyl) and polar substituents (e.g., acetonitrile) further expanded pharmacological relevance, particularly in kinase inhibition and anticancer research.
Significance of the 3-yl-Acetonitrile Functional Group
The 3-yl-acetonitrile moiety in this compound enhances both synthetic utility and biological activity:
- Synthetic Flexibility : The nitrile group serves as a handle for further functionalization via hydrolysis, reduction, or cycloaddition reactions. For instance, it can be converted to primary amines or carboxylic acids, broadening access to derivative libraries.
- Bioactivity Modulation : Cyanoethyl groups improve binding affinity to hydrophobic enzyme pockets. In kinase inhibition assays, derivatives with this substituent exhibit enhanced selectivity for Aurora kinases (IC₅₀: 0.6–1.3 μM).
Table 1: Physicochemical Properties of 2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₅N₃ | |
| Molecular Weight | 261.32 g/mol | |
| LogP (Partition Coefficient) | 2.8 | |
| Topological Polar Surface Area | 41.1 Ų | |
| Hydrogen Bond Acceptors | 2 |
Evolution of Research Interest in p-Tolyl Substituted Imidazopyridines
The p-tolyl group (4-methylphenyl) at the 2-position of the imidazo[1,2-a]pyridine ring confers steric bulk and electron-donating effects, which stabilize π-π interactions in protein binding pockets. Key milestones include:
- 2012 : A PLOS One study demonstrated that p-tolyl-substituted derivatives inhibit PI3K and MAPK signaling pathways, inducing G₁ phase cell cycle arrest in cancer cells.
- 2022 : Structural analyses revealed that the p-tolyl group enhances binding to the hydrophobic cleft of Aurora-A kinase, reducing IC₅₀ values by 40% compared to unsubstituted analogs.
Table 2: Biological Activities of p-Tolyl Imidazopyridines
Current Research Landscape and Academic Relevance
Recent studies focus on covalent modification strategies and structure-activity relationship (SAR) optimization:
- Covalent Inhibitors : A 2024 Organic & Biomolecular Chemistry study leveraged the acetonitrile group to develop KRAS G12C inhibitors via thiol-Michael addition, achieving nanomolar potency in lung cancer models.
- Synthetic Innovations : Solvent-free mechanochemical synthesis (2023) reduced reaction times to <30 minutes while maintaining >85% yield, addressing scalability challenges.
- Multidisciplinary Applications : Beyond oncology, the compound is explored as a fluorescent probe for amyloid-β aggregation in Alzheimer’s disease.
Challenges and Future Directions :
- Improving metabolic stability via deuteration of the methyl groups.
- Exploring hybrid scaffolds combining imidazopyridine with quinoline or indole moieties.
Properties
IUPAC Name |
2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-12-3-6-14(7-4-12)17-15(9-10-18)20-11-13(2)5-8-16(20)19-17/h3-8,11H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZONQCQODMZSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001172973 | |
| Record name | 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001172973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
768398-03-4 | |
| Record name | 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=768398-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001172973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Industrial-Scale Optimization
A representative large-scale synthesis (8 kg starting material) achieved a 69.73% yield through the following optimized parameters:
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Methyl iodide addition | Pre-cooled to 15°C | Reduces side reactions |
| Cyanation temperature | 82–84°C | Maximizes conversion |
| Hydrolysis duration | 13.5 hours at reflux | Ensures complete decyanation |
| pH adjustment precision | 5.3 ± 0.1 | Optimizes crystallization |
This method’s robustness is evidenced by HPLC purity >98%, though it requires handling hazardous cyanides and high-energy reflux conditions.
Iodine-Catalyzed One-Pot Cyclization Strategy
Substrate Scope and Limitations
The protocol achieves moderate yields (45–72%) for analogous structures:
| Substituent on Aldehyde | Yield (%) |
|---|---|
| 4-Methyl (p-tolyl) | 68 |
| 4-Nitro | 57 |
| 4-Methoxy | 72 |
While demonstrating milder conditions than the patent method, this approach requires post-synthetic modifications to introduce the acetonitrile group, potentially limiting its direct applicability.
Advanced Optimization Strategies
Chemical Reactions Analysis
Hydrolysis Reactions
The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, a pivotal step in synthesizing bioactive molecules.
Acid-Catalyzed Hydrolysis
Conditions :
-
Temperature : 90–105°C
-
Duration : 36 hours
-
Workup : Neutralization with NaOH to pH 3.8–4.2
Outcome :
-
Product: 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
Mechanism :
The reaction proceeds via protonation of the nitrile group, followed by nucleophilic water attack to form an intermediate imidic acid, which tautomerizes to the carboxylic acid .
Base-Catalyzed Hydrolysis (Microwave-Assisted)
Conditions :
-
Microwave Irradiation : 80 W for 5 minutes
-
Workup : Neutralization with HCl
Outcome :
Comparison of Methods :
| Parameter | Acid-Catalyzed | Base-Catalyzed (Microwave) |
|---|---|---|
| Temperature | 90–105°C | Ambient (microwave-assisted) |
| Reaction Time | 36 hours | 5 minutes |
| Yield | ~100% | 78% |
| Scalability | Industrial scale | Lab-scale optimized |
Halogenation and Amide Formation
The carboxylic acid derived from hydrolysis is further functionalized to synthesize Zolpidem.
Halogenation with POCl₃
Conditions :
-
Temperature : 40–45°C
-
Intermediate : Acyl chloride
Subsequent Reaction :
-
Condensation : With 40% aqueous dimethylamine at 15–20°C
-
Product : N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (Zolpidem)
-
Yield : Not explicitly stated, but process is industrially validated .
Nucleophilic Substitution at the Nitrile Group
While direct evidence is limited in provided sources, the nitrile group’s inherent reactivity suggests potential for:
-
Reduction : To primary amines (e.g., using LiAlH₄).
-
Cyanoalkylation : Participation in Friedel-Crafts or Grignard reactions.
Stability and Reaction Optimization
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to the presence of the imidazo[1,2-a]pyridine moiety, which is associated with various biological activities.
Anticancer Activity
Research has indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. Studies have shown that compounds similar to 2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary studies have indicated that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in the development of new antibiotics.
Neurological Research
The imidazo[1,2-a]pyridine scaffold is also linked to neurological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems and their potential use in treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
A study demonstrated that derivatives of imidazo[1,2-a]pyridine could protect neuronal cells from oxidative stress-induced damage. This suggests that this compound may have neuroprotective properties worth investigating further.
Synthetic Applications
In synthetic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its unique structure allows chemists to modify it to create derivatives with enhanced or altered biological activities.
Pharmacological Studies
Pharmacological studies are crucial for understanding the compound's mechanism of action and potential therapeutic uses. Research has focused on:
- Pharmacokinetics: Understanding how the compound is absorbed, distributed, metabolized, and excreted.
- Toxicology: Assessing the safety profile and potential side effects associated with its use.
Table 2: Summary of Research Findings
| Application Area | Findings |
|---|---|
| Medicinal Chemistry | Potential anticancer and antimicrobial properties identified; further studies recommended |
| Neurological Research | Neuroprotective effects observed; implications for neurodegenerative disease treatment |
| Synthetic Applications | Useful as an intermediate for synthesizing complex molecules |
| Pharmacological Studies | Ongoing studies on pharmacokinetics and toxicology; safety assessments needed |
Mechanism of Action
The mechanism of action of 2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile is related to its interaction with GABAA receptors. As an impurity of zolpidem, it likely shares a similar mechanism, which involves binding to the GABAA receptor and enhancing the inhibitory effects of gamma-aminobutyric acid (GABA). This leads to sedative and hypnotic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional versatility of imidazo[1,2-a]pyridine derivatives allows for extensive modifications. Below is a comparative analysis of 2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile with key analogs:
Structural and Physicochemical Properties
Pharmacological Activity
- Anti-inflammatory Activity : Derivatives of the target compound, such as N-(3,5-bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide , exhibit higher anti-inflammatory activity than aspirin in preclinical models .
- Hypnotic/Sedative Applications: The parent compound’s ester derivatives (e.g., ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate, CAS 193979-47-4) are intermediates in zolpidem synthesis, highlighting its role in GABA receptor modulation .
- Electron-Donating vs. Withdrawing Groups :
Biological Activity
2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile, identified by its CAS number 768398-03-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial and anticancer activities, supported by relevant data tables and case studies.
The molecular formula of the compound is with a molecular weight of 261.32 g/mol. Its structure includes an imidazo[1,2-a]pyridine core, which is often associated with diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 261.32 g/mol |
| Molecular Formula | C17H15N3 |
| XLogP3 | 2.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Topological Polar Surface Area | 41.1 Ų |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. For instance, a study conducted by Salunkhe et al. (2014) reported that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Screening
In a screening assay, the compound was tested against Klebsiella pneumoniae and Bacillus cereus . The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Klebsiella pneumoniae | 32 |
| Bacillus cereus | 16 |
These results indicate that the compound possesses notable antibacterial properties, making it a candidate for further development in antimicrobial therapies.
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold has been linked to anticancer activities in various studies. Research indicates that compounds containing this structure can inhibit cancer cell proliferation and induce apoptosis.
The proposed mechanism involves the inhibition of specific kinases involved in cancer cell signaling pathways. For example, a study demonstrated that derivatives of imidazo[1,2-a]pyridine could inhibit the growth of MCF-7 breast cancer cells through apoptosis induction.
Case Study: Anticancer Efficacy
A recent investigation focused on the effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12 |
| A549 (Lung) | 18 |
| HeLa (Cervical) | 15 |
These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.
Q & A
Basic: How can synthetic protocols for 2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile be optimized?
Answer:
Synthetic optimization often involves multicomponent reactions (MCRs). For example, a three-component reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with aldehydes (e.g., 4-methyl benzaldehyde) and Meldrum’s acid under varying conditions (solvent, temperature, catalyst) can yield imidazo[1,2-a]pyridine derivatives. Key parameters include:
- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature control : Reflux conditions (80–100°C) are typically required for full conversion.
Reaction progress should be monitored via TLC or HPLC, and yields can be improved by iterative adjustment of stoichiometry (see Table 1 in for condition screening) .
Advanced: What computational methods support the design of novel imidazo[1,2-a]pyridine derivatives from this compound?
Answer:
Density Functional Theory (DFT) studies are critical for predicting reactivity and regioselectivity. For example:
- Reaction path analysis : Quantum chemical calculations (e.g., B3LYP/6-31G*) model transition states in cyclization steps.
- Charge distribution mapping : Identifies nucleophilic/electrophilic sites in intermediates, aiding functionalization strategies.
- Frontier molecular orbital (FMO) analysis : Predicts sites for electrophilic aromatic substitution (e.g., C-3 position reactivity in imidazo[1,2-a]pyridines) .
Combined with experimental validation, these methods reduce trial-and-error approaches in reaction design .
Basic: What analytical techniques are recommended for characterizing this compound and its derivatives?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., characteristic shifts for acetonitrile protons at ~3.5–4.0 ppm).
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- HPLC-PDA : Assesses purity (>95% required for biological assays).
- X-ray crystallography : Resolves ambiguities in regiochemistry for complex derivatives (e.g., distinguishing C-3 vs. C-5 substitution) .
Advanced: How can contradictions in biological activity data for analogs be resolved?
Answer:
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., MIC values for antimicrobial activity using CLSI guidelines).
- Structural heterogeneity : Ensure derivatives are free of regioisomers (e.g., C-3 vs. C-5 acylation products).
- Solubility effects : Use DMSO controls to rule out false negatives in cell-based assays.
Meta-analyses of SAR (Structure-Activity Relationship) datasets, combined with molecular docking (e.g., AutoDock Vina), help reconcile conflicting results .
Basic: What are the key functionalization strategies for this compound?
Answer:
- Friedel-Crafts acylation : Acetylation at C-3 using acetyl chloride/AlCl₃ yields pharmacophores with enhanced bioactivity.
- Nucleophilic substitution : Replace the acetonitrile group with amines or thiols under basic conditions.
- Cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the pyridine ring .
Advanced: How do solvent and catalyst systems influence regioselectivity in derivatization?
Answer:
- Polar solvents (DMF, DMSO) : Favor SNAr (nucleophilic aromatic substitution) at electron-deficient positions.
- Pd-based catalysts : Enable C-H activation at sterically hindered sites (e.g., C-6 methyl group adjacent positions).
- Microwave-assisted synthesis : Reduces side reactions by accelerating kinetics, improving regioselectivity .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Antimicrobial agents : Derivatives show MIC values of 2–8 µg/mL against Gram-positive pathogens.
- Anticancer leads : IC₅₀ values <10 µM reported for breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
- Antiviral scaffolds : Inhibit viral proteases (e.g., SARS-CoV-2 Mpro) via π-π stacking interactions .
Advanced: How can reaction fundamentals inform reactor design for scale-up?
Answer:
- Kinetic profiling : Determine rate-limiting steps (e.g., imidazole ring closure) to optimize residence time in flow reactors.
- Mass transfer analysis : Use Computational Fluid Dynamics (CFD) to design baffled reactors for exothermic reactions.
- Thermodynamic data : Estimate ΔH and ΔS via DSC to prevent thermal degradation during scale-up .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
